molecular formula C11H10N2O2 B13104597 Methyl 6-(1-cyanocyclopropyl)picolinate

Methyl 6-(1-cyanocyclopropyl)picolinate

Cat. No.: B13104597
M. Wt: 202.21 g/mol
InChI Key: JGIKYKUETNGFDK-UHFFFAOYSA-N
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Description

Methyl 6-(1-cyanocyclopropyl)picolinate: is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of picolinic acid and features a cyanocyclopropyl group attached to the picolinate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1-cyanocyclopropyl)picolinate typically involves the reaction of picolinic acid derivatives with cyanocyclopropane. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(1-cyanocyclopropyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl 6-(1-cyanocyclopropyl)picolinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-(1-cyanocyclopropyl)picolinate involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison: Methyl 6-(1-cyanocyclopropyl)picolinate is unique due to its specific structure, which includes a cyanocyclopropyl group. This structural feature distinguishes it from other picolinate derivatives and may contribute to its unique properties and applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 6-(1-cyanocyclopropyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)8-3-2-4-9(13-8)11(7-12)5-6-11/h2-4H,5-6H2,1H3

InChI Key

JGIKYKUETNGFDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C2(CC2)C#N

Origin of Product

United States

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